molecular formula C13H8F3N B2987942 3-(trifluoromethyl)-9H-carbazole CAS No. 2467-83-6

3-(trifluoromethyl)-9H-carbazole

Cat. No.: B2987942
CAS No.: 2467-83-6
M. Wt: 235.20 g/mol
InChI Key: JGFJDDMRCMCZMU-UHFFFAOYSA-N
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Description

3-(trifluoromethyl)-9H-carbazole: is an organic compound that belongs to the class of carbazoles, which are known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The trifluoromethyl group attached to the carbazole core enhances its chemical stability and biological activity, making it a compound of significant interest in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction , which involves the reaction of a boronic acid derivative of carbazole with a trifluoromethyl halide in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like dimethylformamide, conducted at elevated temperatures.

Industrial Production Methods: Industrial production of 3-(trifluoromethyl)-9H-carbazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of reagents and catalysts is optimized to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-(trifluoromethyl)-9H-carbazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carbazole-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the carbazole core to its corresponding dihydrocarbazole.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the carbazole ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products:

    Oxidation: Carbazole-3-carboxylic acid derivatives.

    Reduction: Dihydrocarbazole derivatives.

    Substitution: Halogenated carbazole derivatives.

Scientific Research Applications

Chemistry: 3-(trifluoromethyl)-9H-carbazole is used as a building block in the synthesis of various organic compounds. Its unique properties make it valuable in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. The trifluoromethyl group enhances the metabolic stability and bioavailability of the compound.

Medicine: The compound has shown promise in the development of pharmaceuticals, particularly in the treatment of neurological disorders and cancer. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials.

Comparison with Similar Compounds

  • 3-(trifluoromethyl)phenylcarbazole
  • 3-(trifluoromethyl)aniline
  • 3-(trifluoromethyl)benzene

Comparison: Compared to other trifluoromethyl-substituted compounds, 3-(trifluoromethyl)-9H-carbazole exhibits unique properties due to the presence of the carbazole core. This structure provides additional stability and electronic properties, making it more suitable for applications in organic electronics and pharmaceuticals. The trifluoromethyl group further enhances its chemical and biological activity, distinguishing it from other similar compounds .

Properties

IUPAC Name

3-(trifluoromethyl)-9H-carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3N/c14-13(15,16)8-5-6-12-10(7-8)9-3-1-2-4-11(9)17-12/h1-7,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGFJDDMRCMCZMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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